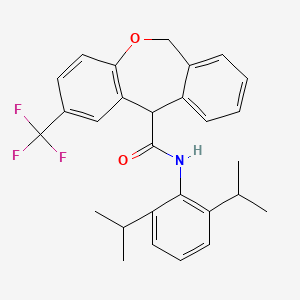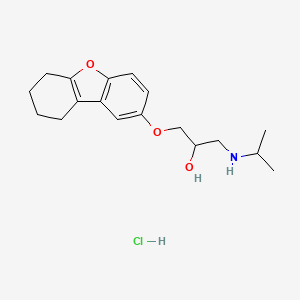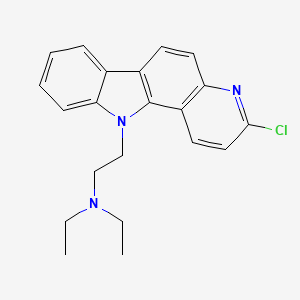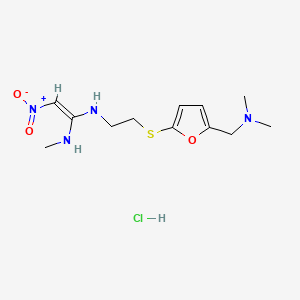
Trimethylolpropane triisooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylolpropane triisooctanoate is a versatile ester derived from trimethylolpropane and isooctanoic acid. It is widely used in various industries, including cosmetics, personal care, and industrial applications, due to its excellent properties such as non-tackiness, lightness, and glossiness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylolpropane triisooctanoate is synthesized through the esterification reaction of trimethylolpropane with isooctanoic acid. The reaction typically involves heating the mixture in the presence of a catalyst, such as sulfuric acid, under reflux conditions to drive off the water formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification reactors where trimethylolpropane and isooctanoic acid are continuously fed into the reactor. The reaction mixture is maintained at an elevated temperature and pressure to ensure complete conversion. The resulting ester is then purified through distillation to remove any unreacted starting materials and byproducts.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylolpropane triisooctanoate primarily undergoes esterification and transesterification reactions. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Esterification: Isooctanoic acid, trimethylolpropane, and a catalyst such as sulfuric acid.
Transesterification: Alcohol (e.g., methanol or ethanol) and a catalyst such as sodium methoxide.
Major Products Formed:
Esterification: this compound.
Transesterification: Methanol or ethanol esters of trimethylolpropane.
Applications De Recherche Scientifique
Trimethylolpropane triisooctanoate is extensively used in scientific research and various industries due to its unique properties. Some of its applications include:
Cosmetics and Personal Care: It is used in lipsticks, lotions, skin creams, and massage oils for its non-tacky, light, and glossy properties.
Industrial Applications: It serves as a plasticizer and lubricant in the production of plastics and rubber.
Chemical Research: It is used as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
Trimethylolpropane triisooctanoate is often compared with other esters such as trimethylolpropane triisostearate and trimethylolpropane trioleate. While these compounds share similar structures, this compound is unique in its combination of non-tackiness, lightness, and glossiness, making it particularly suitable for cosmetic and personal care applications.
Comparaison Avec Des Composés Similaires
Trimethylolpropane triisostearate
Trimethylolpropane trioleate
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Numéro CAS |
70969-64-1 |
|---|---|
Formule moléculaire |
C22H42O4 |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
[2-methyl-2-(6-methylheptanoyloxymethyl)butyl] octanoate |
InChI |
InChI=1S/C22H42O4/c1-6-8-9-10-11-15-20(23)25-17-22(5,7-2)18-26-21(24)16-13-12-14-19(3)4/h19H,6-18H2,1-5H3 |
Clé InChI |
HYQSRPWWFPRCPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCC(C)(CC)COC(=O)CCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


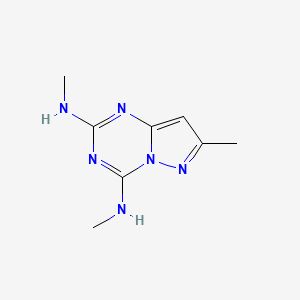
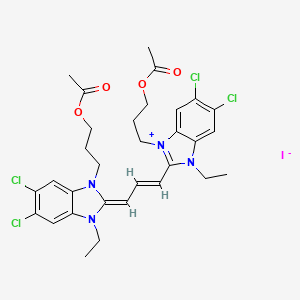
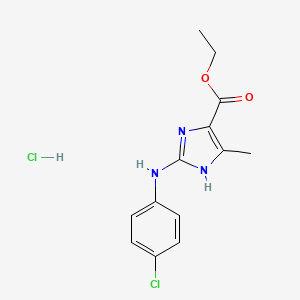
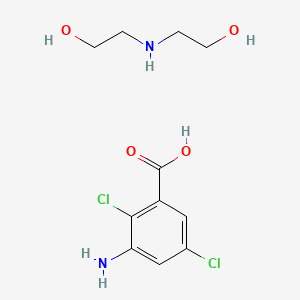
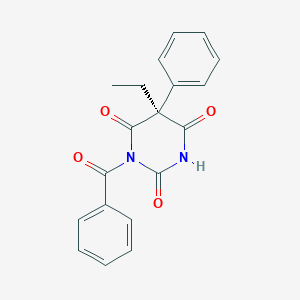
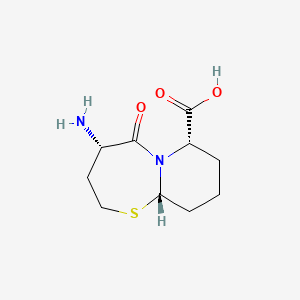

![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)

